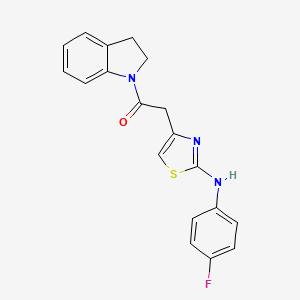

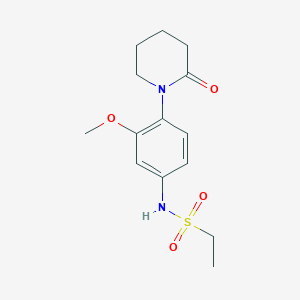

![molecular formula C10H14N2O2 B2492350 2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2097868-32-9](/img/structure/B2492350.png)

2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyrrole derivatives, including 2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, involves novel condensation and cyclization reactions. For example, pyrrolidine-2,3-dione derivatives have been synthesized from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one via a three-component reaction, highlighting the complexity and precision required in the synthesis of such compounds (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]pyrrole derivatives, including our compound of interest, has been extensively studied using techniques such as X-ray diffraction. These studies reveal the intricacies of the molecular framework and the spatial arrangement of atoms within the molecule, providing insights into its reactivity and properties. An example is the analysis of pyrrolidine-2,5-dione derivatives, indicating a detailed understanding of molecular geometry and bonding (Arnold et al., 1991).

Chemical Reactions and Properties

Pyrrolo[3,4-c]pyrrole derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions include acylation, condensation, and cyclization, each of which modifies the compound's chemical structure and, consequently, its properties. For instance, acylation of pyrrolidine-2,4-diones leads to the formation of 3-acyltetramic acids, showcasing the compound's reactivity towards different chemical reagents (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolo[3,4-c]pyrrole derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are determined by the compound's molecular structure and significantly influence its applications in scientific research. The crystal structure analysis provides valuable information on the compound's solid-state characteristics and molecular interactions within the crystal lattice (Fujii et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, such as its reactivity with various chemical agents, stability under different conditions, and its potential as a ligand or catalyst, are deeply influenced by its functional groups and molecular structure. Studies on derivatives of pyrrolidine-2,5-dione, for example, highlight the compound's potential in various chemical transformations and its interactions with metals and other organic compounds (Rooney et al., 1983).

Eigenschaften

IUPAC Name |

2-methyl-5-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-4-12-5-7-8(6-12)10(14)11(2)9(7)13/h3,7-8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXCWUZSLAHKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CN(CC2C1=O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

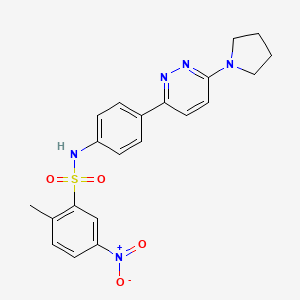

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

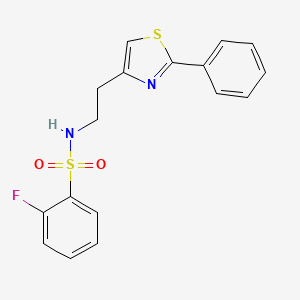

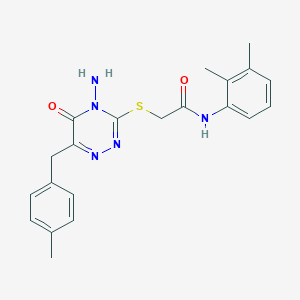

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

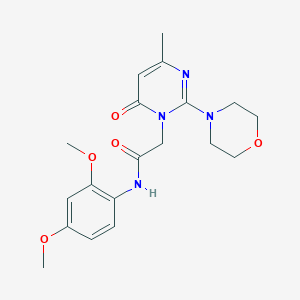

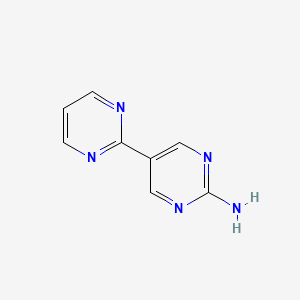

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

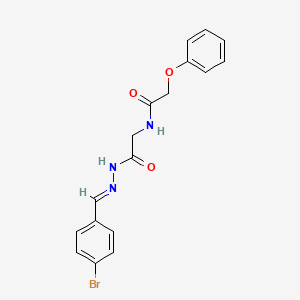

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)